1,1'-Ethynylenedicyclohexanol
Description
Contextualization within Contemporary Organic Synthesis and Materials Science Research
In the field of organic synthesis , 1,1'-Ethynylenedicyclohexanol is a valuable intermediate. guidechem.com Its hydroxyl groups can undergo various reactions, such as esterification and etherification, while the ethynyl (B1212043) bridge can participate in addition reactions and coupling chemistries. This allows for the construction of complex molecular architectures. guidechem.comugent.be For instance, it is used as a starting material in the synthesis of more complex molecules, including those with potential pharmaceutical applications. guidechem.com The reactivity of its functional groups makes it a versatile reagent in research laboratories for creating novel compounds. guidechem.com
In materials science , the rigid structure imparted by the ethynylene unit and the cyclohexyl rings makes this compound an interesting monomer for polymer synthesis. beilstein-journals.orgartsetmetiers.fr The presence of the triple bond offers a site for polymerization reactions, leading to the formation of poly(arylene ethynylene)s (PAEs) and other conjugated polymers. utoledo.edufigshare.comchemrxiv.org These materials are of interest for their potential electronic and optical properties. utoledo.edursc.org Furthermore, the hydroxyl groups can be used to couple the molecule to other materials, such as in the formation of pre-ceramic polymers. googleapis.com This involves reacting the hydroxyl groups with halosilanes or silanols, which can then be pyrolyzed to form ceramic materials. googleapis.com
Historical Trajectories and Foundational Discoveries in Dicyclohexanol and Ethynylene Chemistry
The development of chemistry involving cyclohexanol (B46403) and its derivatives has historical roots in the late 19th and early 20th centuries. The industrial production of cyclohexanone (B45756), a precursor to cyclohexanol, began with the oxidation of cyclohexane (B81311). wikipedia.org Early research focused on the catalytic hydrogenation of phenol (B47542) to produce both cyclohexanone and cyclohexanol. wikipedia.org Over time, a deeper understanding of the reactions of cyclohexanol, including its amination and oxidation, has been developed. tdl.orgacs.orgrsc.org
Ethynylene chemistry, which centers on the carbon-carbon triple bond, has been a cornerstone of organic synthesis for over a century. The reactivity of the acetylene (B1199291) unit allows for a wide range of transformations, making it a key functional group in the synthesis of natural products, pharmaceuticals, and polymers. acs.orgchemicalbook.com The development of cross-coupling reactions involving alkynes has been particularly significant, enabling the construction of complex carbon skeletons. ugent.be The combination of these two areas of chemistry in the form of this compound has provided a versatile platform for further chemical innovation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-(1-hydroxycyclohexyl)ethynyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c15-13(7-3-1-4-8-13)11-12-14(16)9-5-2-6-10-14/h15-16H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAIXWWPLZFJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2(CCCCC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228646 | |
| Record name | Cyclohexanol, 1,1'-(1,2-ethynediyl)bis- (9CI) | |
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Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78-54-6 | |
| Record name | 1,1′-(1,2-Ethynediyl)bis[cyclohexanol] | |
| Source | CAS Common Chemistry | |
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| Record name | 1,1'-Ethynylenedicyclohexanol | |
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| Record name | 1,1'-Ethynylenedicyclohexanol | |
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| Record name | Cyclohexanol, 1,1'-(1,2-ethynediyl)bis- (9CI) | |
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| Record name | 1,1'-Ethynylene-bis-cyclohexanol | |
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| Record name | 1,1'-ETHYNYLENEDICYCLOHEXANOL | |
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Advanced Synthetic Methodologies for 1,1 Ethynylenedicyclohexanol and Its Analogues
Optimized Reaction Conditions and Synthetic Pathways for the Preparation of 1,1'-Ethynylenedicyclohexanol
The classical synthesis of this compound involves the reaction of two equivalents of cyclohexanone (B45756) with one equivalent of acetylene (B1199291). This transformation is typically conducted in the presence of a strong base. The reaction proceeds via the deprotonation of acetylene to form a nucleophilic acetylide anion, which then attacks the electrophilic carbonyl carbon of cyclohexanone. A second deprotonation of the resulting terminal alkyne, 1-ethynylcyclohexanol, followed by reaction with a second molecule of cyclohexanone, yields the target diol.
Several synthetic protocols have been developed to optimize the yield and efficiency of this process. Key variables include the choice of base, solvent, temperature, and the source of acetylene.
Key Synthetic Pathways:
Alkali Metal Hydroxide (B78521) Catalysis: The use of potassium hydroxide (KOH) is common. nveo.org The reaction can be carried out in a solvent such as benzene (B151609) or diethyl ether. dlsu.edu.phnveo.org In some procedures, a superbasic medium like KOH/DMSO is employed, which can significantly accelerate the reaction. acs.org
Alkali Metal Alkoxide Catalysis: Sodium or potassium alkoxides are effective catalysts for the ethynylation of cyclohexanone. google.com These reactions can be performed under pressure to increase the concentration of dissolved acetylene.
Calcium Carbide as an Acetylene Source: A significant advancement for both safety and convenience is the use of calcium carbide (CaC₂) as an in-situ source of acetylene. dlsu.edu.phyoutube.com This method avoids the handling of high-pressure acetylene gas. The reaction is typically carried out by treating calcium carbide and a ketone with a base like KOH in a suitable solvent. dlsu.edu.ph
Side reactions can occur, particularly aldol-crotonic condensation of the ketone starting material, which can reduce the yield of the desired acetylenic diol. nveo.org Reaction conditions are therefore optimized to favor the ethynylation pathway. For instance, controlling the temperature is crucial; for the synthesis of secondary-tertiary diols, temperatures around +20°C were found to be optimal to minimize condensation side reactions of ketones. nveo.org
| Catalyst/Base | Acetylene Source | Solvent | Temperature (°C) | Key Findings | Reference |
|---|---|---|---|---|---|
| Potassium Hydroxide (KOH) | Acetylene Gas | Diethyl Ether (DEE) | -5 to +20 | Excess KOH in DEE was found to be most effective. Yield increases with temperature up to a certain point before side reactions dominate. | nveo.org |
| Potassium Hydroxide (KOH) | Calcium Carbide (CaC₂) | Benzene | 28 (Room Temp) | Yields of 10-12% for asymmetric diols were achieved. Different modes of ketone addition were explored to optimize the cross-coupling reaction. | dlsu.edu.ph |
| Potassium Hydroxide (KOH) / Pod Ether Complex | Acetylene Gas | Not specified | 40 - 45 | Use of a pod ether complex as a co-catalyst significantly improves efficiency, allowing for reduced solvent usage. | google.com |
| Sodium/Potassium Alkoxides | Acetylene Gas | Methanol, Ethanol, or Isopropanol | 100 - 170 | High-pressure (100-500 psig) dissolution of acetylene allows for higher reaction temperatures and rates, minimizing ketone self-condensation. | google.com |
Chemo-, Regio-, and Stereoselective Synthetic Approaches to Substituted 1,1'-Ethynylenedicyclohexanols
The synthesis of substituted analogues of this compound introduces significant complexity, particularly concerning selectivity. The use of a substituted cyclohexanone or a substituted acetylene can lead to the formation of multiple isomers.
Chemo- and Regioselectivity: When reacting two different ketones with acetylene (cross-nucleophilic addition), a mixture of products is expected: two symmetric diols and one asymmetric diol. dlsu.edu.ph Achieving high selectivity for the desired asymmetric product is challenging and often requires careful optimization of reaction conditions, such as the mode of addition of the ketones. dlsu.edu.ph Similarly, reactions involving unsymmetrical substituted acetylenes with cyclohexanone would require control of regioselectivity to determine which acetylenic carbon attacks the ketone.
Stereoselectivity: The reaction of a prochiral ketone like cyclohexanone with acetylene creates two new stereocenters in the this compound molecule. This results in the formation of a racemic mixture of enantiomers and a meso compound. When a chiral, substituted cyclohexanone is used, the situation becomes more complex, leading to the formation of multiple diastereomers. Controlling the stereochemical outcome of these reactions is a major synthetic challenge. The stereochemistry of the related Favorskii rearrangement of cyclic α-halo ketones has been shown to be dependent on reaction conditions and substrate structure, suggesting that achieving stereoselectivity in the ethynylation reaction is a non-trivial endeavor that may require chiral catalysts or auxiliaries. researchgate.net While specific methods for the highly stereoselective synthesis of substituted 1,1'-Ethynylenedicyclohexanols are not widely reported, general strategies for stereoselective nucleophilic additions to carbonyls, such as the use of chiral ligands or catalysts, would be the primary avenue of investigation.
Sustainable and Green Chemistry Considerations in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. acs.org Several strategies can be applied to the synthesis of this compound to make it more sustainable.
Safer Reagents: A primary green improvement is the substitution of hazardous, high-pressure acetylene gas with solid calcium carbide as the acetylene source. dlsu.edu.phyoutube.com This eliminates the significant safety risks associated with handling gaseous acetylene.
Catalysis over Stoichiometric Reagents: The use of catalytic amounts of base is preferable to stoichiometric amounts. Recent advances include the development of more efficient catalytic systems, such as KOH complexed with pod ethers, which can reduce the required amount of catalyst and solvent. google.com The use of heterogeneous, recyclable catalysts like montmorillonite (B579905) KSF clay for Favorskii-type reactions also represents a green alternative, simplifying product purification and reducing waste. researchgate.net
Atom Economy: The synthesis of this compound from acetylene and cyclohexanone is inherently atom-economical, as all atoms from the reactants are incorporated into the final product. However, side reactions like aldol (B89426) condensation reduce the effective atom economy. Therefore, optimizing reaction conditions to maximize the yield of the desired product is a crucial aspect of making the process greener.
Methodologies for Scale-Up and Process Optimization in Academic and Industrial Settings
Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of process optimization to ensure safety, efficiency, and economic viability.
Elucidation of Reaction Pathways and Mechanistic Studies of 1,1 Ethynylenedicyclohexanol Transformations
Detailed Mechanistic Investigations of Addition Reactions to the Ethynylene Moiety
The carbon-carbon triple bond of the ethynylene group is an electron-rich region, making it susceptible to electrophilic addition reactions. The mechanism of these additions typically involves the formation of a cyclic intermediate, such as a bromonium or mercurinium ion, followed by nucleophilic attack. The stereochemistry of the addition is often anti, leading to the formation of a trans-alkene derivative.
Conversely, the ethynylene moiety can undergo nucleophilic addition, although this usually requires activation by a catalyst or the use of highly reactive nucleophiles. Metal-catalyzed additions, particularly those involving transition metals like palladium, nickel, or copper, are common. For instance, in a photoredox/nickel dual catalytic system, radical species can add across the alkyne to form vinyl radicals as key intermediates in more complex transformations. researchgate.net
Computational studies can complement experimental findings by mapping the potential energy surfaces of these addition reactions. Such studies help in identifying transition states and intermediates, providing a deeper understanding of the reaction mechanism and predicting the regioselectivity and stereoselectivity of the products.
Probing the Reactivity and Transformations of the Cyclohexanol (B46403) Hydroxyl Groups
The two tertiary hydroxyl groups on the cyclohexanol rings are key functional handles for derivatization. Their reactivity is characteristic of secondary alcohols and can be selectively targeted. nih.govwikipedia.org Key transformations include oxidation, esterification, and etherification.
Oxidation: The secondary hydroxyl groups can be oxidized to the corresponding ketones, yielding 1,1'-(ethynylene)dicyclohexanone. wikipedia.org This transformation is a fundamental step for creating an electrophilic center for subsequent nucleophilic attack. nih.gov
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions leads to the formation of diesters. These derivatives have applications as plasticizers. wikipedia.org
Etherification: The formation of ethers can be achieved, for example, through a Williamson ether synthesis, although the steric hindrance of the tertiary alcohol can make this challenging. Another approach involves the formation of silyl (B83357) ethers, which can serve as protecting groups during multi-step syntheses. nih.gov
Chemoselectivity is a critical consideration, especially when designing syntheses that require modification of the hydroxyl groups while leaving the ethynylene moiety intact, or vice versa. nih.gov The choice of reagents and reaction conditions is paramount to achieving this selectivity. nih.gov
Table 1: Selected Transformations of the Hydroxyl Groups in 1,1'-Ethynylenedicyclohexanol This table is interactive. You can sort and filter the data.
| Reaction Type | Reagent(s) | Product Functional Group | Significance |
|---|---|---|---|
| Oxidation | Chromic Acid, PCC | Ketone | Creates electrophilic center |
| Esterification | Adipic Acid, Phthalic Anhydride | Ester | Used as plasticizers wikipedia.org |
| Etherification | Silyl Chlorides (e.g., TBDMSCl) | Silyl Ether | Protecting group nih.gov |
Kinetic and Thermodynamic Analyses of Reaction Pathways Involving this compound
Understanding the kinetics and thermodynamics of reactions involving this compound is essential for optimizing reaction conditions and predicting product distributions. stanford.eduresearchgate.net Kinetics deals with the rate of a reaction, which is governed by the activation energy (Ea), while thermodynamics relates to the relative stability of reactants and products, indicated by changes in enthalpy (ΔH) and Gibbs free energy (ΔG). stanford.edumdpi.com
A reaction may be under either kinetic or thermodynamic control. nih.gov
Kinetic Control: At lower temperatures, the product that is formed fastest (the one with the lowest activation energy) will predominate, even if it is less stable.
Thermodynamic Control: At higher temperatures, the system can reach equilibrium, and the most stable product (the one with the lowest Gibbs free energy) will be the major product.
For complex reactions, such as the pyrolysis of blended materials, kinetic and thermodynamic parameters can be determined using techniques like thermogravimetric analysis (TGA). mdpi.com The data can be fitted to various reaction models (e.g., Coats-Redfern) to calculate parameters like activation energy. mdpi.com Lower activation energies suggest a more facile thermal decomposition. mdpi.com Similarly, thermodynamic parameters reveal whether a reaction is endothermic (positive ΔH) or exothermic (negative ΔH) and spontaneous (negative ΔG). mdpi.com In solid-state reactions, the interplay between diffusion kinetics and thermodynamics often determines the final phase composition. arxiv.org
Table 2: Hypothetical Kinetic and Thermodynamic Parameters for a Transformation of this compound This table is interactive. You can sort and filter the data.
| Reaction Pathway | Activation Energy (Ea) (kJ/mol) | Enthalpy Change (ΔH) (kJ/mol) | Gibbs Free Energy Change (ΔG) (kJ/mol) | Control Type |
|---|---|---|---|---|
| Pathway A (Kinetic Product) | 85 | -20 | -15 | Kinetic |
Exploration of Multicomponent Reactions and Cascade Processes with this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, represent a highly efficient strategy for building molecular complexity. beilstein-journals.orgchemrxiv.org Cascade reactions (also known as domino or tandem reactions) involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. researchgate.net20.210.105
This compound is a suitable substrate for such processes. For example, it can participate in a photoredox/nickel dual-catalyzed three-component reaction. researchgate.net In a proposed scheme analogous to known transformations, the reaction could involve an aliphatic tertiary cyclic oxalate, this compound (as the alkyne component), and an aryl bromide. researchgate.net The mechanism would proceed through a radical cascade process involving decarboxylative vinylation followed by an aryl cross-coupling, leading to highly functionalized products in a single operation. researchgate.net Such processes are valued for their atom economy and for minimizing purification steps. chemrxiv.org
Intramolecular Rearrangements and Isomerization Pathways of this compound Derivatives
Derivatives of this compound can undergo various intramolecular rearrangements and isomerizations, often catalyzed by acid. Two of the most relevant potential pathways for tertiary propargyl alcohols are the Meyer-Schuster and Rupe rearrangements.
Meyer-Schuster Rearrangement: Under acidic conditions, a tertiary propargyl alcohol can protonate and lose water to form an allenyl cation intermediate. Subsequent attack by water and tautomerization leads to the formation of an α,β-unsaturated ketone.
Rupe Rearrangement: This rearrangement also occurs under acidic conditions but typically leads to α,β-unsaturated ketones via a different pathway involving an enyne intermediate.
For a derivative of this compound, these rearrangements would result in significant structural isomerization, transforming the acetylenic diol framework into a conjugated enone system. The specific outcome would depend on the substrate structure and the precise reaction conditions employed.
Advanced Spectroscopic and Structural Elucidation of 1,1 Ethynylenedicyclohexanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of 1,1'-Ethynylenedicyclohexanol. Due to the molecule's symmetry—possessing a C2 axis through the center of the ethyne (B1235809) bond—the number of unique NMR signals is simplified, with the two cyclohexanol (B46403) moieties being chemically equivalent.
Predicted ¹H and ¹³C NMR Chemical Shifts
Based on the molecular structure, a predictable set of signals can be anticipated in both ¹H and ¹³C NMR spectra. The cyclohexyl rings would present signals in the aliphatic region, with the quaternary carbons attached to the hydroxyl group and the alkyne being significantly downfield.
¹H NMR: The spectrum would be characterized by broad, overlapping multiplets in the range of approximately 1.2–1.8 ppm, corresponding to the ten methylene (B1212753) (CH₂) protons of each cyclohexyl ring. A distinct signal for the two equivalent hydroxyl (-OH) protons would also be present, with its chemical shift being dependent on solvent and concentration.
¹³C NMR: Due to symmetry, four distinct carbon signals are expected. The sp-hybridized carbons of the central alkyne (C≡C) would appear around 80-90 ppm. The quaternary sp³ carbon (C-OH) would be observed in the 65-75 ppm range. The remaining three signals would correspond to the five methylene carbons of the cyclohexyl ring, appearing in the typical aliphatic region of 20-40 ppm.
| ¹³C NMR | ¹H NMR | |||
|---|---|---|---|---|
| Carbon Atom | Predicted δ (ppm) | Proton(s) | Predicted δ (ppm) | Multiplicity |
| C-OH | 65-75 | -OH | Variable | Singlet (broad) |
| C≡C | 80-90 | - | - | - |
| CH₂ (ring) | 20-40 | -CH₂- | 1.2-1.8 | Multiplet |
While 1D NMR provides initial data, 2D NMR experiments are essential to assemble the molecular puzzle and confirm the precise structural assignment.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings within the cyclohexyl rings. A COSY spectrum would show cross-peaks connecting adjacent methylene protons, confirming the integrity of the cyclohexane (B81311) spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. An HSQC spectrum would definitively link the proton signals in the 1.2–1.8 ppm region to their corresponding carbon signals in the 20–40 ppm range, assigning each CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2- and 3-bond) correlations, which piece the molecular fragments together. Key expected correlations would be from the methylene protons of the cyclohexyl ring to the quaternary C-OH carbon and the sp-hybridized alkyne carbon. This would provide unequivocal evidence that the cyclohexanol rings are attached to the central ethyne unit.
Beyond simple connectivity, advanced NMR techniques can probe the molecule's three-dimensional structure and dynamics. The rotational freedom around the single bonds connecting the cyclohexyl rings to the alkyne allows for different spatial orientations (conformations).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close in space, regardless of whether they are connected through bonds. A NOESY experiment could reveal through-space correlations between protons on one cyclohexyl ring and those on the other. The presence or absence of such cross-peaks would provide critical information about the preferred rotational conformation of the two rings relative to each other in solution.
Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, one can study dynamic processes. For this compound, VT-NMR could be used to investigate the ring-chair flip of the cyclohexane moieties and the rotation around the C-C≡C-C axis, potentially revealing the energy barriers for these conformational changes.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to vibrational modes that induce a change in the molecule's dipole moment. The IR spectrum of this compound is expected to be dominated by a very strong, broad absorption band for the O-H stretching of the two hydroxyl groups, typically centered around 3400 cm⁻¹. The C-H stretching of the sp³ hybridized carbons of the rings will appear as strong bands just below 3000 cm⁻¹. The C≡C triple bond stretch is expected to be very weak or absent in the IR spectrum due to the symmetrical nature of the molecule, which results in a minimal change in the dipole moment during this vibration.
Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For this compound, the most significant feature in the Raman spectrum would be a strong signal for the symmetrical C≡C stretch, expected in the 2100-2260 cm⁻¹ region. This signal is strong in Raman because the polarizability of the electron cloud of the triple bond changes significantly during the stretching vibration. This highlights the complementarity of the two techniques, as the very feature that is weak in the IR spectrum is strong in the Raman spectrum.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Frequency (cm⁻¹) | Expected Raman Intensity |
|---|---|---|---|---|
| O-H stretch (H-bonded) | ~3400 | Strong, Broad | ~3400 | Weak |
| C-H stretch (sp³) | 2850-2950 | Strong | 2850-2950 | Strong |
| C≡C stretch | 2100-2260 | Very Weak / Inactive | 2100-2260 | Strong |
| C-O stretch | 1000-1200 | Strong | 1000-1200 | Medium |
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition (C₁₄H₂₂O₂).
The calculated monoisotopic mass for this compound is 222.1620 Da. Upon ionization, typically via electron impact (EI), the molecular ion (M⁺˙) is formed and can undergo characteristic fragmentation. A plausible fragmentation pathway would involve:
Loss of Water: A primary fragmentation step for alcohols is the loss of a neutral water molecule (18 Da) from the molecular ion, leading to a fragment ion at m/z 204.
Loss of a Cyclohexyl Ring: Cleavage of the bond between the quaternary carbon and the alkyne could lead to the loss of a hydroxycyclohexyl radical, although cleavage alpha to the oxygen is more common.
Alpha-Cleavage: Cleavage of a C-C bond adjacent to the oxygen atom is a common pathway for alcohols. This would lead to the loss of an alkyl radical from the ring, generating a stable oxonium ion.
Ring Fragmentation: The cyclohexyl rings themselves can undergo fragmentation, typically leading to a series of fragment ions separated by 14 Da (CH₂ units).
| m/z | Proposed Fragment Identity | Proposed Loss from Parent Ion |
|---|---|---|
| 222 | [M]⁺˙ (Molecular Ion) | - |
| 204 | [M - H₂O]⁺˙ | H₂O |
| 123 | [M - C₆H₁₁O]⁺ | ∙C₆H₁₁O (hydroxycyclohexyl radical) |
| 99 | [C₆H₁₁O]⁺ | ∙C₈H₁₁O |
X-ray Crystallography for Definitive Solid-State Structural Determination
While NMR, IR, and MS provide compelling evidence for the structure of this compound, single-crystal X-ray crystallography stands as the ultimate method for its definitive structural determination in the solid state. This technique provides a precise three-dimensional map of electron density within a crystal, from which the exact positions of atoms can be determined.
Should a suitable single crystal of this compound be grown and analyzed, X-ray crystallography would provide:
An unambiguous confirmation of the atomic connectivity.
Precise measurements of all bond lengths and bond angles.
The exact conformation of the molecule in the crystal lattice, including the torsion angles of the cyclohexyl rings relative to the central alkyne.
Detailed information on intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of adjacent molecules, which dictates the crystal packing arrangement.
As of now, a publicly available crystal structure for this compound has not been reported in crystallographic databases.
Integration of Multi-Spectroscopic Data for Holistic Structural Elucidation
The strength of modern structural elucidation lies in the integration of data from multiple spectroscopic sources. For this compound, the process would be as follows:
Mass Spectrometry would first confirm the molecular formula is C₁₄H₂₂O₂.
Infrared and Raman Spectroscopy would then identify the key functional groups: the presence of hydroxyl groups (-OH) from the strong, broad IR band at ~3400 cm⁻¹, and the presence of a symmetrical internal alkyne (-C≡C-) from a strong Raman signal around 2100-2260 cm⁻¹.
¹³C NMR would establish the carbon skeleton, showing four unique carbon environments, consistent with the molecule's symmetry, and confirming the presence of sp and sp³ carbons in the expected regions.
¹H NMR and HSQC would map out the C-H framework of the two equivalent cyclohexyl rings.
HMBC would be the final piece of the connectivity puzzle, showing correlations from the ring protons to the quaternary and alkyne carbons, unequivocally linking the two cyclohexanol units via the ethyne bridge.
Finally, NOESY and/or X-ray Crystallography would provide the highest level of structural detail, revealing the molecule's preferred 3D conformation and intermolecular packing.
Together, this suite of techniques provides a comprehensive and cross-validated structural assignment, leaving no ambiguity as to the identity of this compound.
Single-Molecule Spectroscopic Methodologies Applied to this compound
The direct application of single-molecule spectroscopic methodologies to this compound has not been extensively reported in peer-reviewed literature. However, the principles of single-molecule spectroscopy offer a powerful theoretical framework for probing the nanoscale properties of this and other small organic molecules, providing insights that are averaged out in conventional ensemble measurements. nih.govsciencedaily.com Single-molecule techniques allow for the observation of individual molecular behaviors, revealing heterogeneity in dynamics, conformations, and interactions that are otherwise hidden. nih.govnih.gov
The primary challenge in applying these methods to a small, non-fluorescent molecule like this compound is the generation of a detectable signal from a single molecule. acs.org Methodologies such as single-molecule fluorescence spectroscopy, which is a cornerstone of the field, would necessitate the chemical modification of the compound with a suitable organic fluorophore. nih.govnih.gov Such a label would act as a reporter, with its light emission characteristics providing information about the local environment and dynamics of the attached this compound molecule.
A hypothetical study could involve tethering a fluorescently-labeled derivative of this compound to a surface and observing it with a technique like Total Internal Reflection Fluorescence (TIRF) microscopy. This approach would enable the real-time tracking of individual molecules, potentially revealing:
Conformational Dynamics: Fluctuations in fluorescence intensity or lifetime could indicate changes in the molecule's conformation, such as the rotation of the cyclohexanol rings around the ethynyl (B1212043) axis.
Surface Interactions: By observing the molecule on different substrates, one could characterize its adsorption dynamics and preferred orientations on a surface.
Photophysical Properties: While the properties would primarily belong to the fluorophore, they would be modulated by the local nanoenvironment created by the this compound moiety, offering indirect information about its properties. nih.gov
Alternatively, label-free single-molecule techniques like Surface-Enhanced Raman Spectroscopy (SERS) could be explored. SERS utilizes plasmonic nanostructures to dramatically amplify the Raman scattering signal, potentially enabling the detection of the vibrational fingerprint of a single, unlabeled this compound molecule. albany.edunih.gov This would provide direct structural information, free from the perturbations of a fluorescent label. A SERS experiment could yield data on the vibrational modes of a single molecule, highlighting its specific orientation and interaction with the enhancing substrate.
While experimental data for this compound is not available, the table below illustrates the type of parameters that could be hypothetically measured in a single-molecule fluorescence experiment using a fluorescently-labeled analog.
Table 1: Hypothetical Parameters from a Single-Molecule Fluorescence Study of Labeled this compound
This table is for illustrative purposes only and does not represent actual experimental data.
| Parameter | Hypothetical Value | Potential Interpretation |
| Photon Emission Rate (counts/ms) | 10 - 50 | Brightness of the molecular probe, influenced by local environment. |
| Fluorescence Lifetime (ns) | 2.5 ± 0.5 | Time the fluorophore spends in the excited state; sensitive to conformational changes and quenching effects. |
| On-Time Duration (ms) | 50 - 500 | Duration of continuous fluorescence before blinking; indicates photostability in the specific molecular context. |
| Off-Time Duration (ms) | 10 - 100 | Duration of dark states (blinking); can be influenced by interactions with the substrate or atmosphere. |
| Rotational Diffusion (rad²/s) | 0.1 - 1.0 | Speed of molecular tumbling on a surface, reflecting the nature of its surface adhesion. |
Computational Chemistry and Theoretical Investigations of 1,1 Ethynylenedicyclohexanol
Quantum Chemical Calculations for Electronic Structure, Bonding, and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular energies, geometries, and other electronic characteristics.
Ab initio and Density Functional Theory (DFT) are two of the most powerful quantum chemical methods used to study molecular systems. arxiv.org Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure based on the electron density, offering a favorable balance between accuracy and computational cost.
For 1,1'-Ethynylenedicyclohexanol, these methods can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms (the ground state geometry) by finding the minimum energy structure on the potential energy surface. This includes predicting bond lengths, bond angles, and dihedral angles.
Calculate Electronic Energy: Compute the total electronic energy of the molecule, which is crucial for determining its stability and reaction thermodynamics.
Investigate Excited States: While ground state properties are most commonly calculated, techniques like Time-Dependent DFT (TD-DFT) can be employed to study the properties of electronically excited states. This is essential for understanding the molecule's response to light, such as its UV-Vis absorption characteristics.
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to the concept of chemical reactivity. nih.govirjweb.com
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. schrodinger.com A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, whereas a large gap implies high kinetic stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich ethynyl (B1212043) (acetylene) triple bond, making it the site of nucleophilic character. The LUMO would be the lowest energy orbital available to accept electrons.
Charge Distribution: Understanding how charge is distributed across the atoms in this compound is key to predicting its intermolecular interactions and reactive sites. The electronegative oxygen atoms of the hydroxyl groups will pull electron density, resulting in partial negative charges on the oxygens and partial positive charges on the adjacent carbon and hydrogen atoms. This polarity is fundamental to its properties, such as hydrogen bonding capabilities.
While detailed MO diagrams and charge distribution maps from specific studies on this compound are not available, public databases provide computationally derived properties.
Table 1: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 222.32 g/mol | nih.gov |
| XLogP3 | 2.1 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| Exact Mass | 222.161979940 Da | nih.gov |
| Monoisotopic Mass | 222.161979940 Da | nih.gov |
| Topological Polar Surface Area | 40.5 Ų | nih.gov |
| Heavy Atom Count | 16 | nih.gov |
| Complexity | 267 | nih.gov |
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of the molecule's dynamic behavior, including its conformational changes and interactions with its environment. nih.govmdpi.com
For this compound, MD simulations would be invaluable for exploring its conformational landscape. nih.govnih.govelifesciences.org The molecule's structure is not static; the two cyclohexanol (B46403) rings can undergo conformational changes, such as ring flips between chair and boat forms, and can rotate relative to each other around the rigid ethynyl linker.
Key insights that could be gained from MD simulations include:
Conformational Preferences: Identifying the most stable and frequently occurring conformations of the cyclohexanol rings.
Energy Barriers: Calculating the energy barriers between different conformations, which determines the flexibility of the molecule.
Solvation Effects: Simulating the molecule in a solvent (like water or an organic solvent) to understand how intermolecular interactions influence its conformational preferences and dynamic behavior.
Although specific MD studies focused on this compound are not documented in the literature, this technique is a standard tool for understanding the flexibility and environmental interactions of such molecules. ethz.ch
Computational Prediction and Validation of Reaction Pathways and Transition States
Computational chemistry can be used to map out the entire energy profile of a chemical reaction, providing a powerful tool for understanding reaction mechanisms. nih.gov This involves identifying reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that connect these species. wikipedia.org
Transition State Theory (TST) is a fundamental concept used to explain reaction rates. wikipedia.orgyoutube.com By calculating the energy of the transition state relative to the reactants, one can estimate the activation energy of a reaction, which is a key determinant of the reaction rate. libretexts.org
For this compound, computational methods could be used to predict pathways for reactions such as:
Addition Reactions: Modeling the addition of electrophiles across the ethynyl triple bond.
Dehydration Reactions: Investigating the loss of water from the hydroxyl groups under acidic conditions.
Oxidation Reactions: Predicting the products of oxidation at the hydroxyl or ethynyl groups.
By locating the transition state structures and calculating their energies using methods like DFT, researchers can validate proposed reaction mechanisms or discover new, unexpected pathways. beilstein-journals.org While automated reaction pathway exploration is a growing field, specific computational studies on the reaction mechanisms of this compound have not been published. nih.govcecam.org
Theoretical Spectroscopy for Prediction and Interpretation of Experimental Data
Computational methods are widely used to predict spectroscopic properties, which can be compared with experimental data to confirm molecular structures and interpret complex spectra. dtic.mil
NMR Spectroscopy: Quantum chemical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. Comparing these calculated values with experimental data is a powerful method for structure verification.
Vibrational (IR & Raman) Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule. mdpi.comuj.edu.pldtic.mil This generates a theoretical Infrared (IR) and Raman spectrum that aids in the assignment of experimental spectral bands to specific molecular vibrations, such as O-H stretches, C≡C stretches, and C-H bends.
While experimental spectra for this compound exist, specific studies detailing the theoretical prediction and interpretation of these spectra using computational methods are not found in the searched literature.
Machine Learning and AI Applications in the Computational Chemistry of this compound
Machine learning (ML) and artificial intelligence (AI) are revolutionizing computational chemistry by enabling rapid and accurate prediction of molecular properties, discovering new reaction pathways, and accelerating materials design. rsyn.orgchemolytics.comyoutube.com
Instead of relying solely on first-principles quantum calculations, ML models can be trained on large datasets of known molecules and their properties. neurips.ccresearchgate.netnih.gov Once trained, these models can predict properties for new, uncharacterized molecules with high speed. mdpi.comsemanticscholar.org
Potential applications for this compound include:
Property Prediction: An ML model trained on a dataset of similar alcohols or alkynes could predict properties like solubility, boiling point, or even the HOMO-LUMO gap much faster than traditional DFT calculations. youtube.com
Reaction Prediction: AI tools are being developed to predict the outcomes of chemical reactions or even suggest optimal synthetic routes. nih.gov
Spectra Prediction: ML models can be trained to predict spectroscopic data, such as IR or NMR spectra, directly from the molecular structure, offering a fast alternative to DFT-based methods. arxiv.org
Derivatization Chemistry and Functional Group Interconversions of 1,1 Ethynylenedicyclohexanol
Strategies for Selective Hydroxyl Group Derivatization (e.g., Esterification, Etherification)
The derivatization of the hydroxyl groups in 1,1'-Ethynylenedicyclohexanol is a primary strategy for modifying its properties. The tertiary nature of these alcohol groups presents steric hindrance, which influences the choice of reagents and reaction conditions. sigmaaldrich.com Common strategies include esterification and etherification.
Esterification: This process involves reacting the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. chemguide.co.uk The Fischer esterification, which uses a carboxylic acid and an alcohol in the presence of an acid catalyst, is a fundamental method. masterorganicchemistry.comchemguide.co.uk Given the tertiary nature of the hydroxyl groups in this compound, the reaction may be slow and require forcing conditions or more reactive acylating agents. greyhoundchrom.com The use of acyl halides or anhydrides, often in the presence of a non-nucleophilic base like pyridine, can facilitate the reaction by activating the carbonyl group and neutralizing the acid byproduct. chemguide.co.ukcolostate.edu
Etherification: The formation of an ether linkage typically involves reacting an alkoxide with an alkyl halide (Williamson ether synthesis) or other alkylating agents. organic-chemistry.org To perform this on this compound, the hydroxyl groups would first need to be deprotonated with a strong base to form the corresponding alkoxides. The resulting nucleophiles can then react with an alkylating agent. Alternative methods for etherification of sterically hindered tertiary alcohols may involve acid-catalyzed reactions with other alcohols or alkenes. researchgate.net
Other important derivatization techniques for hydroxyl groups, particularly for analytical purposes, include silylation. Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with active hydrogens to replace them with a trimethylsilyl (B98337) (TMS) group, which increases the compound's volatility and thermal stability for gas chromatography. sigmaaldrich.comlibretexts.org
The table below summarizes key derivatization strategies for the hydroxyl groups of this compound.
| Derivatization Type | Reagent Class | Typical Reagents | Product Functional Group | Notes |
| Esterification | Carboxylic Acids | Acetic acid, Benzoic acid (with acid catalyst) | Ester | Reversible reaction; may be slow for tertiary alcohols. chemguide.co.ukmasterorganicchemistry.com |
| Acyl Halides | Acetyl chloride, Benzoyl chloride (with base) | Ester | More reactive than carboxylic acids; reaction is generally not reversible. chemguide.co.uk | |
| Acid Anhydrides | Acetic anhydride, Trifluoroacetic anhydride | Ester | Common for creating derivatives for chromatography. colostate.edu | |
| Etherification | Alkyl Halides | Methyl iodide, Ethyl bromide (with strong base) | Ether | Requires formation of an alkoxide intermediate. organic-chemistry.org |
| Silylation | Silylating Agents | BSTFA, TMCS | Silyl (B83357) Ether | Primarily used to increase volatility for gas chromatography (GC) analysis. sigmaaldrich.com |
Chemical Modifications and Transformations of the Ethynylene Functional Group
The internal alkyne (ethynylene) moiety of this compound is a site for a variety of chemical transformations, allowing for significant structural modification. These reactions can alter the rigidity and electronic properties of the molecular backbone.
Reduction/Hydrogenation: The triple bond can be selectively reduced. Catalytic hydrogenation using specific catalysts can yield either the corresponding cis-alkene (using Lindlar's catalyst) or the fully saturated alkane (using catalysts like palladium on carbon).
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bond can occur, typically leading to di- or tetra-halogenated products depending on the stoichiometry of the reagent used.
Hydration: In the presence of an acid catalyst, such as sulfuric acid and a mercury(II) salt, water can be added across the triple bond to yield a ketone after tautomerization of the initial enol intermediate.
Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of water across the triple bond, ultimately yielding an aldehyde after tautomerization of the intermediate enol.
Cross-Coupling Reactions: Although the ethynylene group is internal, reactions that involve cleavage and reformation of carbon-carbon bonds are conceivable under specific catalytic conditions, though less common than with terminal alkynes. dntb.gov.ua
The following table outlines potential transformations of the ethynylene group.
| Reaction Type | Reagents | Product |
| Partial Hydrogenation | H₂, Lindlar's Catalyst | cis-Alkene |
| Full Hydrogenation | H₂, Pd/C | Alkane |
| Halogenation | Br₂ or Cl₂ | Dihaloalkene or Tetrahaloalkane |
| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | Ketone |
| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Aldehyde |
Development of Novel Derivatizing Reagents and Methodologies
The field of analytical chemistry continuously sees the development of new derivatizing reagents and methods designed to improve sensitivity, selectivity, and separation efficiency. nih.govsigmaaldrich.com For a molecule like this compound, these advancements are crucial for overcoming analytical challenges such as poor ionization in mass spectrometry or the lack of a chromophore for UV-Vis detection. nih.govresearchgate.net
Novel reagents are often designed with specific analytical goals in mind:
For LC-MS: Reagents that introduce a permanently charged group or a readily ionizable moiety can significantly enhance signal intensity in electrospray ionization mass spectrometry (ESI-MS). ddtjournal.comnih.gov Examples include reagents with quaternary ammonium (B1175870) or pyridinium (B92312) groups.
For HPLC-UV/Fluorescence: Reagents that attach a highly conjugated aromatic system (chromophore) or a fluorescent tag (fluorophore) to the hydroxyl groups are developed to enable or enhance detection by UV-Vis or fluorescence detectors. libretexts.orgresearchgate.net Reagents like dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl) are well-established examples. libretexts.orgddtjournal.com
Recent methodologies also focus on improving the derivatization process itself. Post-column derivatization, for instance, involves introducing the derivatizing reagent after the analytical separation has occurred but before detection. nih.govescholarship.orgresearchgate.net This technique avoids potential issues with separating multiple derivative products and can be tailored for specific classes of compounds. mdpi.com
| Reagent Type | Target Functional Group | Analytical Enhancement | Example Reagent |
| Charged Tags | Hydroxyl | Increased LC-MS (ESI) sensitivity | Reagents with quaternary ammonium moieties |
| Fluorophores | Hydroxyl | Enables highly sensitive fluorescence detection | Dansyl Chloride, FMOC-Cl libretexts.orgddtjournal.com |
| Chromophores | Hydroxyl | Enables or enhances UV-Vis detection | Benzoyl Chloride libretexts.org |
| Boronic Acids | Diols | Selective derivatization for LC-MS analysis | 6-bromo-3-pyridinylboronic acid (BPBA) nih.govescholarship.org |
Applications of Derivatization for Enhanced Analytical Detection and Separation
Derivatization is a powerful tool used to improve the analysis of compounds by chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). mdpi.comnih.govchromtech.com For this compound, which is polar and lacks a strong UV chromophore, derivatization is often essential for effective analysis. libretexts.org
Gas Chromatography (GC): The high polarity and low volatility of this compound, due to its two hydroxyl groups capable of hydrogen bonding, make it unsuitable for direct GC analysis. colostate.edu Derivatization is necessary to increase its volatility and thermal stability. Silylation is the most common approach, converting the polar -OH groups into less polar and more volatile -O-Si(CH₃)₃ groups. sigmaaldrich.com This transformation results in sharper chromatographic peaks and allows the compound to be analyzed at lower temperatures, preventing thermal degradation. chromtech.com
High-Performance Liquid Chromatography (HPLC): While this compound can be analyzed by HPLC, its detection can be challenging.
Enhanced UV/Fluorescence Detection: The molecule does not absorb strongly in the UV-Visible spectrum. Derivatizing the hydroxyl groups with a chromophoric reagent (e.g., benzoyl chloride) or a fluorophoric reagent (e.g., dansyl chloride) attaches a "tag" that can be readily detected by UV or fluorescence detectors, dramatically lowering the limits of detection. nih.govnih.gov
Enhanced Mass Spectrometry (MS) Detection: In LC-MS, derivatization can improve ionization efficiency. ddtjournal.comdntb.gov.ua Attaching a group that is easily protonated or deprotonated enhances the signal in ESI-MS. This strategy is crucial for achieving the sensitivity required for trace-level analysis in complex matrices. nih.gov
The following table summarizes how different derivatization strategies can be applied to facilitate the analysis of this compound.
| Analytical Technique | Purpose of Derivatization | Derivatization Strategy | Example Reagent |
| Gas Chromatography (GC) | Increase volatility and thermal stability | Silylation | BSTFA |
| HPLC with UV Detection | Introduce a chromophore | Acylation | Benzoyl Chloride |
| HPLC with Fluorescence Detection | Introduce a fluorophore | Dansylation | Dansyl Chloride |
| LC with Mass Spectrometry (LC-MS) | Enhance ionization efficiency | Introduction of a charged or easily ionizable tag | Reagents with tertiary amine or quaternary ammonium groups |
The Role of this compound in Polymer Science Remains Largely Unexplored
Catalytic Applications and Roles of 1,1 Ethynylenedicyclohexanol in Chemical Catalysis
Utilization in Metal-Catalyzed Organic Transformations
The core structural feature of 1,1'-Ethynylenedicyclohexanol, the disubstituted acetylene (B1199291) unit, is a key functional group for a variety of metal-catalyzed reactions. Although literature specifically detailing the catalytic uses of this compound is sparse, the reactivity of the closely related compound, 1-ethynyl-cyclohexanol, provides significant insights into its potential applications.
One of the most notable applications is in the Sonogashira cross-coupling reaction . The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org Research has demonstrated that 1-ethynyl-cyclohexanol can serve as an efficient acetylene surrogate in these reactions. This approach allows for the synthesis of diarylacetylenes without the need to handle gaseous acetylene or isolate the intermediate arylacetylenes, which can be unstable. elte.huresearchgate.net This suggests a similar potential for this compound to act as a linchpin in coupling two aryl or vinyl halides.
Furthermore, the ethynyl (B1212043) group on a cyclohexanol (B46403) ring is susceptible to other palladium-catalyzed transformations. Studies on 1-ethynyl-1-cyclohexanol (B41583) have shown its utility in cyclocarbonylation and aminocarbonylation reactions. researchgate.netresearchgate.net In these processes, under the influence of a palladium catalyst and in the presence of specific phosphine (B1218219) ligands, carbon monoxide and an alcohol or amine can be incorporated to form complex cyclic structures. researchgate.netresearchgate.net These transformations highlight the potential of the ethynyl group within this compound to participate in catalytic cycles that build molecular complexity.
The table below summarizes the key metal-catalyzed transformations involving the related 1-ethynyl-cyclohexanol, suggesting potential applications for this compound.
| Reaction Type | Catalyst System | Substrate(s) | Product Type | Ref. |
| Sonogashira Coupling | Palladium complex, Copper(I) co-catalyst | Aryl halides | Diarylacetylenes | elte.huresearchgate.net |
| Cyclocarbonylation | Palladium complex, Phosphine ligand | Carbon monoxide | Spiro α-methylene-β-lactones | researchgate.net |
| Aminocarbonylation | Palladium complex, Phosphine ligand | Carbon monoxide, Amines | Non-equivalent diamides | researchgate.net |
Design and Evaluation of this compound-Derived Ligands in Homogeneous and Heterogeneous Catalysis
The design of ligands is crucial for controlling the activity and selectivity of metal catalysts. The structure of this compound, with its two hydroxyl groups and a rigid alkynyl backbone, presents an interesting scaffold for the synthesis of novel ligands for both homogeneous and heterogeneous catalysis.
In homogeneous catalysis , the hydroxyl groups of this compound can be functionalized to introduce donor atoms such as phosphorus, nitrogen, or sulfur. For instance, reaction with chlorodiphenylphosphine (B86185) could yield a bidentate phosphinite ligand. The rigid ethynyl spacer would enforce a specific geometry on the resulting metal complex, which could influence the stereochemical outcome of a catalyzed reaction. The design of such ligands is a key aspect of developing new catalytic systems with improved performance. nih.gov
For heterogeneous catalysis , the diol functionality of this compound offers a route for immobilization onto solid supports. The compound could be anchored to materials like silica (B1680970) or polymers through its hydroxyl groups. Subsequent modification of the ethynyl group or coordination of a metal to a ligand derived from it would result in a solid-supported catalyst. This approach combines the advantages of homogeneous catalysts (high activity and selectivity) with the ease of separation and recyclability of heterogeneous catalysts.
While specific examples of ligands derived from this compound are not prevalent in the current literature, the principles of ligand design suggest several possibilities. The table below outlines potential ligand types that could be synthesized from this precursor.
| Ligand Type | Potential Synthesis Route | Potential Application |
| Diphosphinite | Reaction of hydroxyl groups with R₂PCl | Cross-coupling, hydrogenation |
| Diamine | Conversion of hydroxyls to amines | Asymmetric synthesis |
| Supported Ligand | Grafting onto silica or polymer support | Continuous flow reactions |
The evaluation of such new ligands would involve their synthesis, characterization, and testing in a range of catalytic reactions to assess their activity, selectivity, and stability.
Mechanistic Insights into Catalyzed Reactions Involving this compound
Understanding the mechanism of a catalyzed reaction is fundamental to its optimization and the development of new catalysts. For reactions involving this compound, mechanistic considerations would primarily focus on the transformations of the ethynyl group.
In the context of the Sonogashira coupling , the generally accepted mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. libretexts.org The palladium(0) species undergoes oxidative addition with the aryl or vinyl halide. Simultaneously, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst. libretexts.org When using 1-ethynyl-cyclohexanol as an acetylene surrogate, an initial in-situ deprotection step to reveal the terminal alkyne is likely required before it enters the catalytic cycle.
For palladium-catalyzed carbonylation reactions , the mechanism is influenced by the nature of the phosphine ligands. researchgate.netresearchgate.net The reaction typically begins with the coordination of the alkyne to a palladium(II) species. Subsequent insertion of carbon monoxide into the palladium-alkynyl bond forms an acyl-palladium intermediate. The fate of this intermediate, and thus the final product, is directed by the ligands and other reactants present. For example, nucleophilic attack by an alcohol or amine can lead to the formation of esters or amides, respectively. The specific steric and electronic properties of the phosphine ligands play a crucial role in controlling the regioselectivity and efficiency of these transformations. researchgate.net
A general mechanistic pathway for the palladium-catalyzed functionalization of the ethynyl group can be proposed:
Oxidative Addition: The active palladium(0) catalyst reacts with a substrate (e.g., an aryl halide).
Coordination: The ethynyl group of this compound (or its derivative) coordinates to the palladium center.
Insertion/Transmetalation: Depending on the reaction, either an insertion of another molecule (like CO) occurs, or a transmetalation from a co-catalyst (like copper acetylide) takes place.
Reductive Elimination: The final product is formed, and the palladium(0) catalyst is regenerated.
Enantioselective Catalysis Enabled by Chiral this compound Derivatives
Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. The development of chiral ligands that can effectively transfer stereochemical information to a reaction center is a central theme in this field. beilstein-archives.org
This compound is an achiral molecule. However, it possesses the potential to be resolved into its enantiomers if the two cyclohexanol rings are appropriately substituted to create a chiral environment. More feasibly, it can serve as a scaffold for the synthesis of chiral ligands. By attaching chiral auxiliaries to the cyclohexanol rings or by modifying the hydroxyl groups with chiral phosphine or amine moieties, it would be possible to create a C₂-symmetric chiral ligand.
The rigidity of the ethynyl backbone is an attractive feature for a chiral ligand, as it can reduce conformational flexibility and lead to a more well-defined chiral pocket around the metal center. This can result in higher enantioselectivities in catalytic reactions.
Despite this potential, there is a notable lack of research on the synthesis and application of chiral derivatives of this compound in enantioselective catalysis. The design and synthesis of such ligands remain an unexplored area that could lead to the development of novel and effective catalysts for asymmetric transformations. The general strategies for creating chiral ligands from diols could be applied, as outlined in the table below.
| Strategy for Chirality Introduction | Example of Chiral Ligand | Potential Asymmetric Reaction |
| Use of Chiral Building Blocks | Synthesis from chiral cyclohexanone (B45756) derivatives | Asymmetric hydrogenation |
| Derivatization with Chiral Reagents | Reaction with chiral phospholanes | Asymmetric allylic alkylation |
| Resolution of a Racemic Derivative | Chromatographic separation of diastereomeric esters | Asymmetric hydroformylation |
The successful implementation of these strategies could open up new avenues for the use of this compound-based systems in the challenging field of enantioselective catalysis.
Emerging Research Themes and Future Perspectives on 1,1 Ethynylenedicyclohexanol
Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photochemistry)
The synthesis and modification of 1,1'-Ethynylenedicyclohexanol and its derivatives are ripe for exploration with advanced synthetic methodologies that offer improvements in efficiency, safety, and control over traditional batch processes.
Flow Chemistry: Continuous-flow synthesis offers significant advantages for reactions involving reactive intermediates or requiring precise control over temperature and reaction time. The synthesis of acetylenic alcohols can be exothermic and pose safety risks on a large scale in batch reactors. Flow chemistry provides enhanced heat and mass transfer, mitigating these risks. Future research could focus on developing a continuous-flow process for the synthesis of this compound itself, or for its subsequent polymerization or modification. The modular nature of flow systems would allow for the telescoping of reaction sequences, where the diol is generated and then immediately used in a subsequent step without isolation.
Table 1: Comparison of Hypothetical Synthesis Parameters: Batch vs. Flow Chemistry for a Sonogashira Coupling using a this compound Derivative
| Parameter | Conventional Batch Process | Continuous-Flow Process | Potential Advantage of Flow |
|---|---|---|---|
| Reaction Time | 4 - 24 hours | 5 - 60 minutes | Increased throughput and efficiency |
| Temperature Control | Difficult to maintain homogeneity | Precise and rapid control (±1 °C) | Improved selectivity, reduced byproducts |
| Reagent Stoichiometry | Often requires excess reagent | Precise molar ratio control | Reduced waste, lower cost |
| Safety | Risk of thermal runaway | Minimized reaction volume, superior heat exchange | Inherently safer process |
| Scalability | Challenging, requires process redesign | "Scaling-out" by running longer or in parallel | Simplified scale-up from lab to production |
Photochemistry: The carbon-carbon triple bond in this compound is a chromophore that can participate in various photochemical reactions. Research into the photochemical behavior of alkynes has revealed pathways for cycloadditions, isomerizations, and additions. beilstein-journals.orgacs.org Direct photoexcitation or photosensitized reactions could enable novel transformations that are not accessible through thermal methods. For instance, photochemical thiol-yne reactions could be employed to functionalize the alkyne core under mild conditions, creating sulfur-containing derivatives with potential applications in materials science. researchgate.net Furthermore, the development of photocatalytic methods for C-H alkynylation could allow for the direct coupling of this compound with other organic molecules, bypassing the need for pre-functionalized substrates. nih.gov
Exploration in Supramolecular Chemistry and Self-Assembled Systems
The rigid structure and hydrogen-bonding capabilities of this compound make it an excellent candidate for the construction of ordered supramolecular architectures.
The two terminal hydroxyl groups can act as hydrogen-bond donors, while the oxygen atoms can act as acceptors. This allows the molecule to form extensive hydrogen-bonded networks, leading to the self-assembly of one-, two-, or three-dimensional structures. This predictable binding pattern is a cornerstone of crystal engineering, where the goal is to design and synthesize solid-state structures with desired properties. nih.gov The linear, rigid alkyne spacer dictates the distance and orientation between the functional cyclohexanol (B46403) end-groups, providing a level of control over the resulting supramolecular assembly.
Future research could explore the co-crystallization of this compound with complementary molecules (co-formers) to create binary or multi-component crystals with unique architectures and properties. The alkyne unit could also participate in other non-covalent interactions, such as π-stacking or halogen bonding with appropriate guest molecules, further expanding its utility in designing complex, self-assembled systems. mdpi.com
Table 2: Potential Supramolecular Synthons and Architectures Involving this compound
| Interacting Groups | Type of Interaction | Potential Supramolecular Synthon | Resulting Architecture |
|---|---|---|---|
| Hydroxyl - Hydroxyl | Hydrogen Bonding | O-H···O | Chains, tapes, sheets, helices |
| Hydroxyl - N-heterocycle | Hydrogen Bonding | O-H···N | Co-crystals, extended networks |
| Alkyne π-system - Aromatic ring | π-π Stacking | Face-to-face or offset | Columnar or layered structures |
Applications in Advanced Functional Materials and Nanomaterials
The unique combination of a rigid acetylenic core and functionalizable cyclohexanol units suggests significant potential for this compound as a monomer or cross-linker in the synthesis of advanced polymers and nanomaterials.
Functional Polymers: The bifunctional nature of the molecule allows it to be used in step-growth polymerization. The hydroxyl groups can be reacted with diisocyanates to form polyurethanes or with diacids to form polyesters. researchgate.net The resulting polymers would incorporate the rigid, linear ethynylenedicyclohexanol unit into their backbone, potentially leading to materials with high thermal stability, specific liquid crystalline properties, or enhanced mechanical strength. The alkyne group within the polymer backbone would remain available for post-polymerization modification, for instance, via "click" chemistry, allowing for the attachment of various functional side chains. This could be used to tune the polymer's solubility, conductivity, or biological activity. mtu.edu
Nanomaterials: The well-defined structure of this compound makes it an attractive building block for porous organic polymers or covalent organic frameworks (COFs). By reacting it with complementary multi-functional linkers, it could be possible to create highly ordered, porous materials with potential applications in gas storage, separation, or catalysis. Its rigid structure could also be exploited in the creation of molecular-scale devices or as a component in self-assembled monolayers (SAMs) on surfaces, where the hydroxyl groups could anchor to a substrate while the rest of the molecule provides a defined structure and thickness.
Interdisciplinary Research Interfaces of this compound Chemistry
The exploration of this compound's properties and reactivity creates interfaces with several scientific disciplines.
Materials Science: The development of novel polymers, liquid crystals, and porous materials derived from this compound is a direct link to materials science. Investigating the mechanical, thermal, and electronic properties of these new materials could lead to applications in electronics, aerospace, or separation technologies.
Crystal Engineering: The study of its self-assembly into ordered solid-state structures is a key area of crystal engineering. Understanding how intermolecular interactions govern its packing can lead to the design of new pharmaceutical co-crystals or materials with tailored optical properties. nih.gov
Medicinal Chemistry: Rigid scaffolds are often sought after in drug design to control the conformation of a molecule and its presentation to a biological target. The ethynylenedicyclohexanol core could serve as a novel, rigid linker to connect two pharmacophores, creating new drug candidates with potentially high affinity and selectivity.
Nanoscience: At the nanoscale, this molecule could be a fundamental component for building molecular machines, sensors, or electronic components. Its use in constructing ordered arrays or self-assembled monolayers bridges the gap between molecular chemistry and nanotechnology. pubtexto.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
